4-(2-Acetamidoethyl)benzoic acid
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Overview
Description
“4-(2-Acetamidoethyl)benzoic acid” is a chemical compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.23 .
Synthesis Analysis
The synthesis of “4-(2-Acetamidoethyl)benzoic acid” involves refluxing the intermediate product with benzoil along with tetrahydrofuran and hydrochloric acid for about 4 to 6 hours at 600 . The resultant product is then neutralized by the addition of an alkali NaOH solution, resulting in the formation of a white precipitate .
Molecular Structure Analysis
The molecular structure of “4-(2-Acetamidoethyl)benzoic acid” is represented by the InChI code 1S/C11H13NO3/c1-8(13)12-7-6-9-2-4-10(5-3-9)11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
.
Physical And Chemical Properties Analysis
“4-(2-Acetamidoethyl)benzoic acid” is a powder with a melting point of 180-184°C .
Scientific Research Applications
- Materials Research and Pharmaceutical Applications
- Benzoic acid (BA) derivatives, including “4-(2-Acetamidoethyl)benzoic acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .
- These compounds have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .
- The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems .
- Among the functional groups, the OH and COOH substituted compounds are widely researched towards understanding several inter- and even intra-molecular interactions .
- Vibrational spectroscopy is very useful in studying the influence of weak interactions in the crystalline phase .
- Tuning of interactions in a controlled manner under the application of pressure is often used as a tool to get better insight into various interactions, particularly the weak interactions .
- Among other pressure-induced effects, polymorphic transitions particularly at very low pressure of less than 1–2 GPa is of particular interest in pharmaceutically relevant compounds, as stresses of this magnitude are often encountered in the process of pelletizing/tableting .
- Using Raman spectroscopic studies and density functional theory (DFT) calculations, the high pressure behaviour of the –OH and –COOH substituted BA derivatives have been studied with a view to understand the influence of weak, non-bonded interactions in BA derivatives .
- “4-(2-Acetamidoethyl)benzoic acid” is a white powder with a molecular weight of 207.23 .
- It has a melting point of 180-184°C .
- It should be stored at room temperature .
- Carboxylic acids, including “4-(2-Acetamidoethyl)benzoic acid”, are generally more acidic than alcohols .
- This is due to the resonance stabilization of the carboxylate ion, which spreads the negative charge over two oxygen atoms .
- This delocalization of charge makes the carboxylate ion more stable, and thus the carboxylic acid more acidic, than comparable alcohols .
Chemical Properties and Storage
Acidity of Carboxylic Acids
- “4-(2-Acetamidoethyl)benzoic acid” is a white powder with a molecular weight of 207.23 .
- It has a melting point of 180-184°C .
- It should be stored at room temperature .
- Carboxylic acids, including “4-(2-Acetamidoethyl)benzoic acid”, are generally more acidic than alcohols .
- This is due to the resonance stabilization of the carboxylate ion, which spreads the negative charge over two oxygen atoms .
- This delocalization of charge makes the carboxylate ion more stable, and thus the carboxylic acid more acidic, than comparable alcohols .
Chemical Properties and Storage
Acidity of Carboxylic Acids
Safety And Hazards
The safety data sheet for “4-(2-Acetamidoethyl)benzoic acid” indicates that it may cause skin irritation (H315), serious eye damage (H318), and specific target organ toxicity through repeated exposure if inhaled (H372) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
4-(2-acetamidoethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-7-6-9-2-4-10(5-3-9)11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUFUJMSZWBPNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321980 |
Source
|
Record name | 4-[2-(acetylamino)ethyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Acetamidoethyl)benzoic acid | |
CAS RN |
7465-13-6 |
Source
|
Record name | 7465-13-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[2-(acetylamino)ethyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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